molecular formula C16H13NO2 B1269904 (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone CAS No. 333435-40-8

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

Cat. No. B1269904
CAS RN: 333435-40-8
M. Wt: 251.28 g/mol
InChI Key: XWDKAEJDRNLHKY-UHFFFAOYSA-N
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Description

“(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a chemical compound with the linear formula C16H13NO2 . It has a molecular weight of 251.288 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for “(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone” is 1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 .


Physical And Chemical Properties Analysis

“(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone” is a solid compound .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities, with significant cell growth inhibitory effects on various cancer cell lines . For instance, certain compounds have shown inhibition rates of over 50% in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Antimicrobial Agents

The benzofuran scaffold is also emerging as a potent structure for developing antimicrobial agents. Substituents on the benzofuran ring, particularly at the 4-position, have been found to enhance antimicrobial activity, especially when they contain halogens or hydroxyl groups .

Anti-Hepatitis C Virus Activity

Recent discoveries include macrocyclic benzofuran compounds with anti-hepatitis C virus activity. These compounds are expected to be effective therapeutic drugs for hepatitis C disease, showcasing the potential of benzofuran derivatives in antiviral therapy .

Synthesis of Complex Benzofuran Compounds

Innovative methods for constructing benzofuran rings have been developed, such as a unique free radical cyclization cascade. This method is advantageous for synthesizing a series of complex polycyclic benzofuran compounds, which are challenging to prepare otherwise .

Natural Product Synthesis

Benzofuran rings are key structural units in many biologically active natural medicines and synthetic chemical raw materials. The total synthesis of natural products containing benzofuran rings has attracted significant attention, highlighting the importance of this heterocycle in medicinal chemistry .

Cytotoxic Properties on Cancer Cells

Benzofuran derivatives have been tested for their cytotoxic properties on human cancer cells. The evaluation of these compounds provides insights into their potential as cancer therapeutics, with some showing selective toxicity towards cancer cells over healthy cells .

Mechanism of Action

properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKAEJDRNLHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347266
Record name (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

333435-40-8
Record name (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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